molecular formula C21H19N3O2S B11196118 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11196118
M. Wt: 377.5 g/mol
InChI Key: RYMBHEQZNXFVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of thiazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-(4-ethoxyphenyl)-1,3-thiazole-2-carbaldehyde with 4-methylbenzohydrazide under specific conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid and under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and oxadiazole rings. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Shares a similar ethoxyphenyl group but differs in the core heterocyclic structure.

    1,3,4-Thiadiazole Derivatives: Similar in having a thiazole ring but differ in the substitution pattern and additional functional groups.

Uniqueness

5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to its combination of thiazole and oxadiazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

5-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H19N3O2S/c1-3-25-17-10-8-15(9-11-17)18-13-27-20(22-18)12-19-23-21(24-26-19)16-6-4-14(2)5-7-16/h4-11,13H,3,12H2,1-2H3

InChI Key

RYMBHEQZNXFVRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.